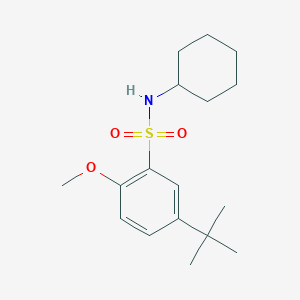![molecular formula C18H28N2O2 B5070150 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B5070150.png)
1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as EMD 281014 and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine in lab experiments is its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one limitation of using this compound is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
The synthesis of 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine involves several steps. The first step is the reaction of 2-isopropyl-5-methylphenol with acetic anhydride to form 2-isopropyl-5-methylphenyl acetate. The second step involves the reaction of 2-isopropyl-5-methylphenyl acetate with ethylenediamine to form 1-ethyl-4-(2-isopropyl-5-methylphenoxy)piperazine. The final step involves the reaction of 1-ethyl-4-(2-isopropyl-5-methylphenoxy)piperazine with acetic anhydride to form 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine.
Aplicaciones Científicas De Investigación
1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has been studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-19-8-10-20(11-9-19)18(21)13-22-17-12-15(4)6-7-16(17)14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZBRBHJJROBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5070077.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5070102.png)
![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)


![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)

![ethyl (2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5070155.png)

![6-(4-morpholinyl)-N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5070178.png)
![2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5070187.png)
